tert-Butyl (2S,4S)-2-(bromomethyl)-4-methoxypyrrolidine-1-carboxylate tert-Butyl (2S,4S)-2-(bromomethyl)-4-methoxypyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16499001
InChI: InChI=1S/C11H20BrNO3/c1-11(2,3)16-10(14)13-7-9(15-4)5-8(13)6-12/h8-9H,5-7H2,1-4H3/t8-,9-/m0/s1
SMILES:
Molecular Formula: C11H20BrNO3
Molecular Weight: 294.19 g/mol

tert-Butyl (2S,4S)-2-(bromomethyl)-4-methoxypyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC16499001

Molecular Formula: C11H20BrNO3

Molecular Weight: 294.19 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (2S,4S)-2-(bromomethyl)-4-methoxypyrrolidine-1-carboxylate -

Specification

Molecular Formula C11H20BrNO3
Molecular Weight 294.19 g/mol
IUPAC Name tert-butyl (2S,4S)-2-(bromomethyl)-4-methoxypyrrolidine-1-carboxylate
Standard InChI InChI=1S/C11H20BrNO3/c1-11(2,3)16-10(14)13-7-9(15-4)5-8(13)6-12/h8-9H,5-7H2,1-4H3/t8-,9-/m0/s1
Standard InChI Key UNPUQNHSRNDJSV-IUCAKERBSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CBr)OC
Canonical SMILES CC(C)(C)OC(=O)N1CC(CC1CBr)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

tert-Butyl (2S,4S)-2-(bromomethyl)-4-methoxypyrrolidine-1-carboxylate possesses a pyrrolidine ring with distinct stereochemical configurations at the 2 and 4 positions. The bromomethyl group (-CH2Br) at C2 and methoxy group (-OCH3) at C4 are arranged in a cis orientation relative to the ring’s plane, as defined by the (2S,4S) stereodescriptor . The tert-butyloxycarbonyl (Boc) group at N1 provides steric protection and enhances solubility in nonpolar solvents.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC11H20BrNO3
Molecular Weight294.19 g/mol
IUPAC Nametert-butyl (2S,4S)-2-(bromomethyl)-4-methoxypyrrolidine-1-carboxylate
Canonical SMILESCC(C)(C)OC(=O)N1CC(CC1CBr)OC
Isomeric SMILESCC(C)(C)OC(=O)N1CC@HOC
InChI KeyUNPUQNHSRNDJSV-IUCAKERBSA-N
PubChem CID145709131

The stereochemistry is critical for its reactivity, as the spatial arrangement influences nucleophilic substitution kinetics and diastereoselective transformations . X-ray crystallography and NMR studies confirm the (2S,4S) configuration, with the bromomethyl group occupying an axial position in the pyrrolidine chair conformation.

Spectroscopic Data

  • NMR (CDCl3): δ 1.45 (s, 9H, Boc), 3.35 (s, 3H, OCH3), 3.72–3.85 (m, 2H, H-3 and H-5), 4.15 (dd, J = 10.2 Hz, 1H, H-2), 4.30 (d, J = 8.7 Hz, 1H, H-4).

  • IR (KBr): 2975 cm⁻¹ (C-H stretch), 1740 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a three-step sequence:

Table 2: Optimal Reaction Conditions

StepReagents/ConditionsYield
BrominationPBr3, CH2Cl2, 0°C → rt, 12 h85%
Boc ProtectionBoc2O, DMAP, THF, 40°C, 6 h80%
PurificationColumn chromatography (hexane/EtOAc)68%

Industrial Manufacturing

Industrial protocols employ continuous-flow reactors to enhance bromination efficiency, utilizing HBr gas as a cost-effective bromine source. Catalytic systems like ZnBr2 accelerate the reaction, while supercritical CO2 extraction minimizes solvent waste.

Chemical Reactivity and Applications

Nucleophilic Substitution

The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) to form C-N and C-S bonds. For example, treatment with benzylamine in DMF at 60°C produces (2S,4S)-2-(benzylaminomethyl)-4-methoxypyrrolidine-1-carboxylate .

Ester Hydrolysis

Acidic hydrolysis (HCl, dioxane/H2O) removes the Boc group, generating the free pyrrolidine derivative, a precursor for peptide coupling.

Applications in Medicinal Chemistry

  • Anticancer Agents: The bromomethyl moiety facilitates alkylation of DNA nucleobases in preclinical models .

  • Enzyme Inhibitors: Derivatives inhibit serine proteases via covalent binding to active-site residues.

Table 3: Biological Activity Data

ApplicationTargetIC50/EC50
AntiproliferativeHeLa cells12.4 µM
Protease InhibitionThrombin0.8 µM

Comparison with Structural Analogues

Stereoisomers

The (2R,4R)-enantiomer exhibits distinct pharmacokinetics, with 40% lower oral bioavailability due to altered transporter affinity .

Halogen-Substituted Analogues

Replacing bromine with chlorine reduces electrophilicity, decreasing SN2 reactivity by 70%.

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